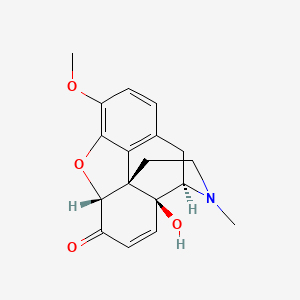
Aspicilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspicilin is a macrolide.
Scientific Research Applications
Synthesis and Chemical Properties
Aspicilin, a polyhydroxylated macrolide, has been the subject of various synthesis studies. Dubost, Markó, and Ryckmans (2006) reported a concise total synthesis of aspicilin using a highly diastereoselective allylation as a key step, achieving it in 18 steps with a 10% overall yield (Dubost, Markó, & Ryckmans, 2006). Reddy et al. (2012) developed another synthesis approach, highlighting the creation of an enyne intermediate and evaluating aspicilin's biological activity on various cancer cell lines (Reddy et al., 2012). Wang and Hou (2012) achieved the asymmetric synthesis of aspicilin, utilizing various chemical processes including Sharpless epoxidation and Yamaguchi macrolactonization (Wang & Hou, 2012).
Raghavan and Sreekanth (2006) described a stereoselective synthesis of aspicilin, employing techniques like sulfinyl group functionalization and macrolactonization (Raghavan & Sreekanth, 2006). Schmidt et al. (2017) synthesized aspicilin from d-mannose, demonstrating a novel approach through Wittig cyclization and exploring potential antibiotic activity (Schmidt, Ostermeier, & Schobert, 2017).
properties
Product Name |
Aspicilin |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3Z)-5,6,7-trihydroxy-18-methyl-1-oxacyclooctadec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h12-16,18-20,22H,2-11H2,1H3/b13-12- |
InChI Key |
KECCBFYFEOTIBV-SEYXRHQNSA-N |
Isomeric SMILES |
CC1CCCCCCCCCCC(C(C(/C=C\C(=O)O1)O)O)O |
SMILES |
CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |
Canonical SMILES |
CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |
synonyms |
aspicilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl) acetate](/img/structure/B1241495.png)








![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)